N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15232593
InChI: InChI=1S/C20H26N2O2S/c1-24-18-10-5-4-9-16(18)20(23)21-15-17(19-11-8-14-25-19)22-12-6-2-3-7-13-22/h4-5,8-11,14,17H,2-3,6-7,12-13,15H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C20H26N2O2S
Molecular Weight: 358.5 g/mol

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide

CAS No.:

Cat. No.: VC15232593

Molecular Formula: C20H26N2O2S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide -

Specification

Molecular Formula C20H26N2O2S
Molecular Weight 358.5 g/mol
IUPAC Name N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-methoxybenzamide
Standard InChI InChI=1S/C20H26N2O2S/c1-24-18-10-5-4-9-16(18)20(23)21-15-17(19-11-8-14-25-19)22-12-6-2-3-7-13-22/h4-5,8-11,14,17H,2-3,6-7,12-13,15H2,1H3,(H,21,23)
Standard InChI Key VYMTWIJEVSEEQQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCCCC3

Introduction

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide is a complex organic compound featuring an azepane ring, a thiophene ring, and a methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development. The compound's molecular formula and weight are not explicitly detailed in the available literature, but its structure suggests a molecular weight of approximately 342.5 g/mol for similar compounds.

Synthesis

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide typically involves multiple steps, including cyclization, cross-coupling reactions, and acylation processes. The specific synthetic route may vary depending on the availability of precursors and the desired yield and purity of the final product.

Potential Biological Activities

Preliminary studies suggest that N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide may exhibit significant biological activities due to the interactions of its azepane and thiophene rings with biological targets. These interactions could influence various biochemical pathways, potentially leading to pharmacological effects such as modulation of neurotransmitter systems or anti-inflammatory properties.

Interaction Studies

Interaction studies involving N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide focus on its binding affinity to various biological targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.

Potential Applications

The compound has potential applications across multiple fields, including medicinal chemistry and materials science. Its unique combination of functional groups confers distinct chemical and biological properties, making it an intriguing candidate for further research.

Comparison with Similar Compounds

CompoundMolecular WeightKey Functional GroupsPotential Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamideApproximately 342.5 g/molAzepane, Thiophene, MethoxybenzamideMedicinal Chemistry, Materials Science
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamideApproximately 227.34 g/molAzepane, Thiophene, 2-MethylpropanamideMedicinal Chemistry, Drug Discovery

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